molecular formula C12H22N2O B7576672 N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide

N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide

Cat. No. B7576672
M. Wt: 210.32 g/mol
InChI Key: NZCAVAPDEAQQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide, also known as MPP, is a compound that has been studied for its potential use in scientific research. MPP is a synthetic compound that was first synthesized in the 1990s as part of a research program aimed at developing new compounds for use in the treatment of various medical conditions. The compound has since been studied for its potential use in a range of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is not fully understood, but it is thought to act as a potent inhibitor of the dopamine transporter. This inhibition leads to an increase in the levels of dopamine in the brain, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including increasing the levels of dopamine in the brain, inhibiting the activity of monoamine oxidase enzymes, and altering the function of various receptors. These effects can have a range of consequences, including changes in mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide in scientific research is that it is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the function of this transporter. However, one limitation of using N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is that it can have a range of effects on various physiological processes, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide. One area of research that has shown promise is the use of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide as a tool for studying the mechanisms of action of various psychiatric disorders, including schizophrenia and depression. Additionally, N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide may have potential applications in the development of new drugs for the treatment of these and other disorders. Further research is needed to fully understand the potential uses and limitations of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide in scientific research.

Synthesis Methods

N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is typically synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step in the synthesis process involves the reaction of 2-bromo-1-phenyl-1-propene with 2-methyl-3-piperidinol to form the intermediate compound 2-methyl-3-(piperidin-1-yl)prop-2-en-1-ol. This intermediate is then reacted with acryloyl chloride to form the final product, N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide.

Scientific Research Applications

N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been studied for its potential use in a range of scientific research applications. One area of research where N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has shown promise is in the study of the mechanisms of action of various biological processes. N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been used as a tool for studying the function of various receptors and enzymes, including the dopamine transporter and the monoamine oxidase enzymes.

properties

IUPAC Name

N-(2-methyl-3-piperidin-1-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-12(15)13-9-11(2)10-14-7-5-4-6-8-14/h3,11H,1,4-10H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCAVAPDEAQQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=C)CN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide

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